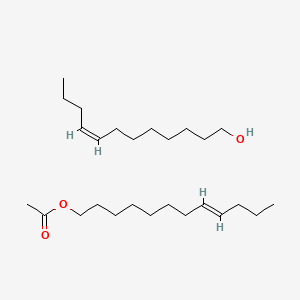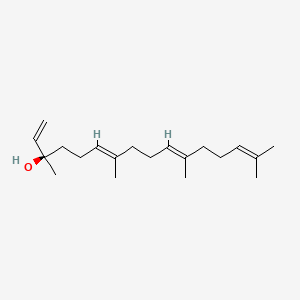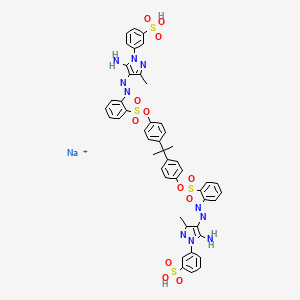
1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound with a molecular formula of C47H42N10NaO12S4. It is known for its unique structure, which includes multiple aromatic rings and azo groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo linkage formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through various techniques such as crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-ylazobenzenesulfonate
- Tetrasodium 3,3’-carbonylbis(imino[2-(hydroxyacetyl)amino]-4,1-phenylene)azo]bisnaphthalene-1,5-disulphonate
- Sodium 2-[4-[[4-[(p-tolyl)sulfonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulfonate
Uniqueness
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) stands out due to its unique combination of aromatic rings and azo groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical interactions and stability.
Eigenschaften
CAS-Nummer |
83006-51-3 |
|---|---|
Molekularformel |
C47H42N10NaO12S4+ |
Molekulargewicht |
1090.2 g/mol |
IUPAC-Name |
sodium;3-[5-amino-4-[[2-[4-[2-[4-[2-[[5-amino-3-methyl-1-(3-sulfophenyl)pyrazol-4-yl]diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C47H42N10O12S4.Na/c1-29-43(45(48)56(54-29)33-11-9-13-37(27-33)70(58,59)60)52-50-39-15-5-7-17-41(39)72(64,65)68-35-23-19-31(20-24-35)47(3,4)32-21-25-36(26-22-32)69-73(66,67)42-18-8-6-16-40(42)51-53-44-30(2)55-57(46(44)49)34-12-10-14-38(28-34)71(61,62)63;/h5-28H,48-49H2,1-4H3,(H,58,59,60)(H,61,62,63);/q;+1 |
InChI-Schlüssel |
GGFWFYDYHFJTNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5N=NC6=C(N(N=C6C)C7=CC(=CC=C7)S(=O)(=O)O)N)N)C8=CC(=CC=C8)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


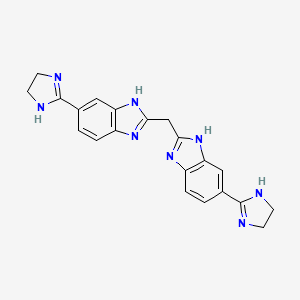
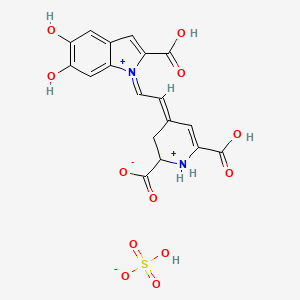

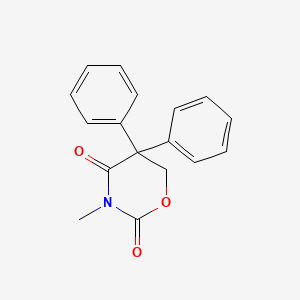

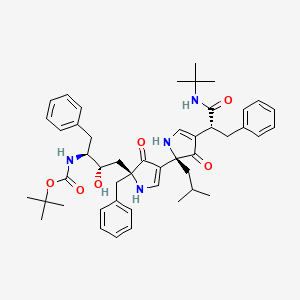

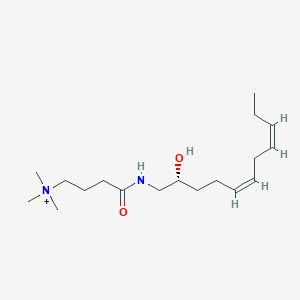
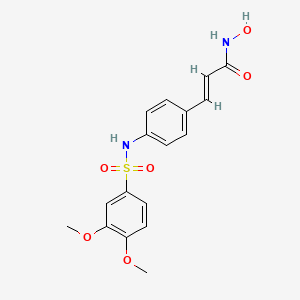

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
